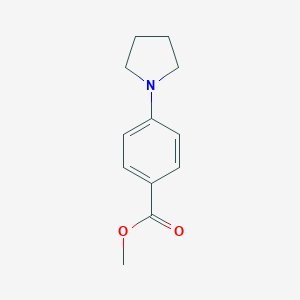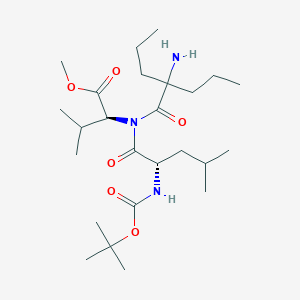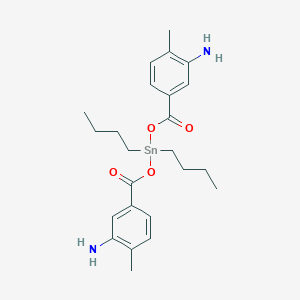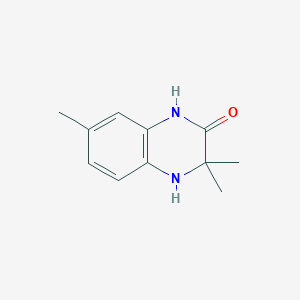
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as TDQ, is a heterocyclic compound that has been widely used in scientific research. It is a structural analog of kynurenic acid, which is a natural product that has been found in the brain and other tissues. TDQ has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mechanism of Action
The mechanism of action of 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one is not fully understood, but it is thought to involve the modulation of glutamate and GABA receptors, as well as the inhibition of nitric oxide synthase. 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to be a non-competitive antagonist at the NMDA receptor, and a competitive antagonist at the GABA receptor. It has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that is involved in the production of nitric oxide.
Biochemical and Physiological Effects
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of different biochemical and physiological effects, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation. It has also been shown to have anti-inflammatory and antioxidant effects, and to have a protective effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its ability to modulate glutamate and GABA receptors, which are important targets for many different drugs. Another advantage is its ability to inhibit nitric oxide synthase, which is involved in a number of different physiological processes. However, one limitation of using 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are a number of different future directions for research on 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is its potential use as a therapeutic agent for a variety of different conditions, including neurodegenerative disorders, cardiovascular disease, and inflammatory disorders. Another area of interest is its potential use as a tool for studying the central nervous system and other physiological systems, and for developing new drugs that target these systems. Finally, there is also interest in developing new synthesis methods for 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one that are more efficient and cost-effective.
Synthesis Methods
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized using a variety of different methods, including the reaction of 2,3-dichloroquinoxaline with methylamine and dimethylamine. Other methods involve the reaction of 2,3-dichloroquinoxaline with various substituted amines, or the reaction of 2,3-dichloroquinoxaline with sodium methoxide and methyl iodide.
Scientific Research Applications
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one has been used in a variety of different scientific research applications, including studies of the central nervous system, the immune system, and the cardiovascular system. It has been shown to have a number of different effects on these systems, including the modulation of glutamate and GABA receptors, the inhibition of nitric oxide synthase, and the inhibition of platelet aggregation.
properties
IUPAC Name |
3,3,7-trimethyl-1,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-4-5-8-9(6-7)12-10(14)11(2,3)13-8/h4-6,13H,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULUXVZZEDTOBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=O)N2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627001 |
Source


|
| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
CAS RN |
147245-26-9 |
Source


|
| Record name | 3,3,7-Trimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



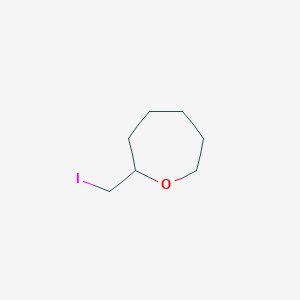
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
